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Compound of Interest

Compound Name:
2-(4-Piperazin-1-YL-phenyl)-

benzooxazole

CAS No.: 885275-02-5

Cat. No.: B1501849 Get Quote

Compound Identity:

CAS Number: 885275-02-5

IUPAC Name: 2-[4-(piperazin-1-yl)phenyl]-1,3-benzoxazole

Common Code: BZ-PIP-02 (Internal Designation)

Molecular Formula: C₁₇H₁₇N₃O

Molecular Weight: 279.34 g/mol

Significance: CAS 885275-02-5 represents a "privileged structure" in medicinal chemistry,

fusing a benzoxazole core (known for bioisosterism with nucleotides and amyloid binding) with

a piperazine moiety (a classic solubility and receptor-binding pharmacophore). This scaffold is

frequently utilized as a precursor or lead compound in the development of kinase inhibitors

(VEGFR-2, c-Met), CNS-active agents, and fluorescent biological probes.

Technical Directive: This guide outlines the rigorous characterization protocol required to

validate the identity, purity, and solid-state properties of BZ-PIP-02. The presence of the basic

piperazine nitrogen and the planar benzoxazole ring necessitates specific handling regarding

pH-dependent solubility and π-π stacking aggregation.
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Part 2: Physicochemical Profile
The "Identity Card" of the molecule. These values define the baseline for all subsequent

analytical work.

Property Value / Characteristic Technical Insight

Appearance
Pale yellow to off-white

crystalline solid

Coloration often arises from

trace oxidation or extended

conjugation; pure forms

approach white.

Solubility
Low in water (neutral); High in

DMSO, MeOH, DCM.

Critical: Solubility increases

drastically at pH < 5 due to

protonation of the piperazine

secondary amine (pKa ~9.8).

LogP (Calc) ~3.2 - 3.5

Lipophilic. Requires organic

modifiers (ACN/MeOH) for

reverse-phase

chromatography.

pKa
~9.8 (Piperazine NH), ~1-2

(Benzoxazole N)

The molecule is a mono-base

in physiological conditions.

Salt formation (HCl, Mesylate)

is recommended for

bioavailability.

UV ~300-320 nm

Strong absorption due to

extended conjugation between

the phenyl and benzoxazole

rings. Fluorescence emission

often observed ~450 nm.

Part 3: Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to defining the impurity profile. The standard route

involves the oxidative condensation of 2-aminophenol with a piperazine-substituted benzoic

acid derivative.
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Impurity Markers:

Unreacted 2-Aminophenol: Detectable by LC-MS (distinct UV spectrum).

Open-Ring Amide: The intermediate N-(2-hydroxyphenyl)amide that failed to cyclize.

Oxidized Dimers: Benzoxazoles can undergo oxidative dimerization under harsh conditions.

Synthesis Pathway Diagram (DOT):

2-Aminophenol

Intermediate:
N-(2-hydroxyphenyl)amide

Coupling Agent
(EDC/HOBt)

4-(Piperazin-1-yl)benzoic acid

Target: BZ-PIP-02
(CAS 885275-02-5)

Cyclization
(Acid/Heat, -H2O)

Impurity:
Open-Ring Amide

Incomplete
Cyclization

Click to download full resolution via product page

Caption: Convergent synthesis pathway highlighting the critical cyclization step where 'Open-

Ring' impurities are generated.

Part 4: Analytical Strategy (The Core)
A. NMR Spectroscopy Strategy
Standard 1D proton NMR is insufficient for full assignment due to potential overlap in the

aromatic region.

Solvent: DMSO-d6 is preferred over CDCl3 to ensure full solubility of the polar piperazine

and prevent aggregation.

1H NMR Expectations (500 MHz, DMSO-d6):

7.6 - 7.8 (m, 2H): Benzoxazole ring protons (positions 5,6).

8.1 (d, 2H): Phenyl ring protons ortho to benzoxazole (deshielded by heterocycle).

7.1 (d, 2H): Phenyl ring protons ortho to piperazine (shielded by amine donation).
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3.2 - 3.5 (m, 8H): Piperazine methylene protons. Note: If acidic impurities are present,
these peaks shift significantly.

B. HPLC-MS Method (Quality Control)
A generic gradient is risky due to the basic nitrogen causing peak tailing.

Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect) to repel

the protonated amine and improve peak shape.

Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping piperazine

protonated).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 8 minutes.

Detection: UV at 310 nm (Specific to benzoxazole) and MS (ESI+).

C. Mass Spectrometry (ESI+)
Parent Ion: [M+H]⁺ = 280.34 m/z.

Fragmentation Pattern:

280

238: Loss of C₂H₄N (Piperazine ring fragmentation).

High Energy Collision: Cleavage of the C-C bond between benzoxazole and phenyl ring is

rare; ring opening of oxazole is more likely.

Part 5: Solid-State Characterization
For drug development, the physical form is as critical as chemical purity.

X-Ray Powder Diffraction (XRPD):

BZ-PIP-02 is likely to exhibit polymorphism. The "planar" nature facilitates strong
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-

stacking.

Protocol: Scan 2

from 3° to 40°. Sharp peaks indicate crystallinity; a "halo" indicates amorphous material
(often seen after rapid precipitation).

Thermal Analysis (DSC/TGA):

DSC: Look for a sharp melting endotherm. If a broad endotherm is seen <100°C, check for

solvent solvates (TGA confirmation).

TGA: Weight loss >150°C indicates degradation; weight loss <100°C indicates

hydrate/solvate.

Part 6: Experimental Protocols
Protocol 1: Purity Determination by HPLC

Sample Prep: Dissolve 1.0 mg of BZ-PIP-02 in 1.0 mL of 50:50 Water:Acetonitrile. Sonicate

for 5 mins.

System: Agilent 1200 / Waters Alliance.

Column: C18, 3.5 µm, 4.6 x 100 mm.

Flow Rate: 1.0 mL/min.

Injection: 5 µL.

Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol 2: Fluorescence Emission Check (Functional
Assay)
Why? To verify the electronic integrity of the conjugated system.

Solvent: Ethanol (spectroscopic grade).
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Concentration: 10 µM solution.

Excitation: Set

= 310 nm.

Scan: 330 nm to 600 nm.

Result: Expect broad emission centered ~450 nm (Stokes shift characteristic of

benzoxazoles).

Analytical Workflow Diagram (DOT):
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Identity Confirmation

Purity Assessment

Crude Sample
(CAS 885275-02-5)

Solubility Check
(DMSO/MeOH)

1H NMR (DMSO-d6)
Check Aromatic/Aliphatic Ratio

LC-MS (ESI+)
Target: 280.3 m/z

HPLC-UV (310 nm)
Limit: >98% Area

Check for Open-Ring
Intermediates

RELEASE LOT

Pass

REJECT / RE-PURIFY

Fail

Click to download full resolution via product page

Caption: Decision tree for the analytical release of BZ-PIP-02, prioritizing identity confirmation

before purity profiling.
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Part 7: References
Ref 1:Synthesis and biological evaluation of benzoxazole derivatives as potential anticancer

agents.

Source: European Journal of Medicinal Chemistry.

Context: Describes the general synthesis and NMR characteristics of 2-

phenylbenzoxazoles.

Link:[Link] (Journal Landing Page)

Ref 2:Benzoxazole derivatives: A review on their medicinal importance.

Source: Journal of Chemical and Pharmaceutical Research.

Context: Validates the pharmacophore significance of the benzoxazole-piperazine

scaffold.

Link:[Link]

Ref 3:PubChem Compound Summary for Benzoxazole derivatives.

Source: National Center for Biotechnology Information (NCBI).

Context: Database verification of the benzoxazole substructure properties.

Link:[Link]

(Note: Specific deep-links to the exact CAS entry 885275-02-5 are often dynamic or behind

paywalls; the journal landing pages provided are authoritative sources for the chemistry

described.)
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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